N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-2-methoxybenzamide
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Overview
Description
N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-2-methoxybenzamide is a complex organic compound with a unique structure that combines a pyrimidine ring with an ethylamino group and a methoxybenzamide moiety
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound’s structure suggests it may interact with proteins or enzymes that recognize or are modulated by similar structures
Mode of Action
The presence of the ethylamino and methoxy groups could potentially influence the compound’s binding affinity and specificity .
Biochemical Pathways
Given the presence of the pyrimidine ring in its structure, it might interfere with nucleic acid synthesis or metabolism, but this is purely speculative and requires further investigation .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature conditions might affect the compound’s structure and hence its activity. Similarly, the presence of other molecules could either enhance or inhibit its action through synergistic or antagonistic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-2-methoxybenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized by reacting ethylamine with 2-methylpyrimidine-4-amine under controlled conditions.
Introduction of the Ethylamino Group: The ethylamino group is introduced through a nucleophilic substitution reaction, where the pyrimidine derivative is treated with ethylamine.
Coupling with 2-Methoxybenzamide: The final step involves coupling the pyrimidine derivative with 2-methoxybenzamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction progress.
Chemical Reactions Analysis
Types of Reactions
N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylamino or methoxy groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles such as halides, amines, or thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-2-methoxybenzoic acid, while reduction may produce N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-2-methoxybenzylamine.
Scientific Research Applications
N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-2-methoxybenzamide has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-piperidin-1-yl)ethylamino]benzamides
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides
Uniqueness
N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-2-methoxybenzamide is unique due to its specific combination of a pyrimidine ring with an ethylamino group and a methoxybenzamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-[2-[[6-(ethylamino)-2-methylpyrimidin-4-yl]amino]ethyl]-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O2/c1-4-18-15-11-16(22-12(2)21-15)19-9-10-20-17(23)13-7-5-6-8-14(13)24-3/h5-8,11H,4,9-10H2,1-3H3,(H,20,23)(H2,18,19,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWXTXFIKWHVLKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC(=NC(=N1)C)NCCNC(=O)C2=CC=CC=C2OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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